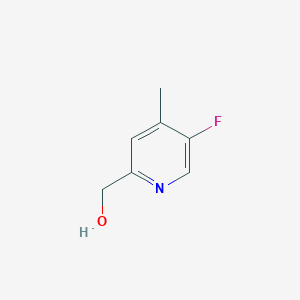

(5-Fluoro-4-methylpyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

(5-fluoro-4-methylpyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3 |

InChI Key |

RBZAHSLCDUNORS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 4 Methylpyridin 2 Yl Methanol and Its Precursors

Established Synthetic Routes to (5-Fluoro-4-methylpyridin-2-yl)methanol

Established synthetic strategies for this compound and its precursors often rely on a series of functional group interconversions on a pyridine (B92270) core. These routes are characterized by the sequential introduction of the fluoro, methyl, and methanol (B129727) substituents.

Strategies Involving Pyridine Ring Functionalization

The functionalization of a pre-existing pyridine ring is a common approach to introduce the necessary substituents. This often begins with commercially available or readily synthesized picoline derivatives. bldpharm.com A key challenge in this approach is controlling the regioselectivity of the substitution reactions on the pyridine ring, as the electronic nature of the ring and the directing effects of existing substituents play a crucial role. For instance, the synthesis can start from a substituted picoline and involve a sequence of halogenation, nitration, reduction, and diazotization reactions to install the required groups at the correct positions.

Methods for Introducing the Fluorine Moiety

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis. Several methods are available for this transformation, with the Balz-Schiemann reaction being a classical and effective approach. This reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aminopyridine. For example, a 2-bromo-5-amino-6-picoline can be converted to its diazonium salt and then subjected to the Schiemann reaction to yield the 5-fluoro derivative.

More modern fluorinating agents such as Selectfluor® (F-TEDA-BF4) can also be employed for the direct fluorination of certain pyridine derivatives. Another strategy involves the diazotization of an aminopyridine in the presence of hydrofluoric acid (HF) or fluoroboric acid (HBF₄). The choice of fluorinating agent and reaction conditions is crucial to achieve high yield and selectivity.

Table 1: Comparison of Fluorination Methods for Pyridine Derivatives

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Balz-Schiemann Reaction | NaNO₂, HBF₄, then heat | Diazotization at low temperature, then thermal decomposition | Well-established, good yields for many substrates | Often requires handling of potentially explosive diazonium salts |

| Selectfluor® | F-TEDA-BF₄ | Typically in a polar aprotic solvent (e.g., DMF) | Milder conditions, easier to handle than gaseous HF | Higher cost of reagent |

| Diazotization with HF | NaNO₂, HF | Low temperature | Uses a readily available fluorine source | HF is highly corrosive and toxic |

Approaches for Installing the Methyl Group

In many synthetic routes, the methyl group is already present in the starting material, often a picoline (methylpyridine) derivative. bldpharm.com The industrial synthesis of picolines can be achieved through the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst. calpaclab.com When the synthesis starts from a pyridine derivative without the methyl group, it can be introduced through various C-C bond-forming reactions. However, for the synthesis of this compound, utilizing a 4-methylpyridine (B42270) (γ-picoline) or a related derivative as the starting material is a more direct approach. calpaclab.comgoogle.com

Formation of the Methanol Side Chain

The final step in the synthesis of this compound is typically the formation of the hydroxymethyl group at the C-2 position of the pyridine ring. This is most commonly achieved through the reduction of a corresponding carboxylic acid or its ester, namely 5-fluoro-4-methylpicolinic acid or its methyl ester. researchgate.net

One potential route involves the conversion of a 2-bromo-5-fluoro-4-methylpyridine (B1274370) intermediate into a Grignard reagent, which can then react with formaldehyde (B43269) to introduce the hydroxymethyl group. Alternatively, the bromo-substituent can be displaced to form a nitrile, which can then be hydrolyzed to the carboxylic acid and subsequently reduced.

A more direct route starts from 5-fluoro-4-methylpicolinic acid. The reduction of the carboxylic acid functionality can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF). The corresponding methyl ester, methyl 5-fluoro-4-methylpicolinate, can also be reduced under similar conditions.

Another documented method for the synthesis of pyridinemethanols involves the oxidation of a picoline to a pyridine-N-oxide, followed by rearrangement with acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester of the pyridinemethanol, which is then hydrolyzed to the final product. google.com

Novel and Optimized Synthetic Protocols

Recent advancements in synthetic methodology have focused on developing more efficient and versatile routes to substituted pyridines, with a particular emphasis on transition metal-catalyzed reactions.

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridines. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a notable example. soton.ac.ukwikipedia.org This reaction can be used to introduce an alkynyl group onto a bromo-substituted pyridine ring, such as 2-bromo-5-fluoro-4-methylpyridine. soton.ac.uk The resulting alkynylpyridine can then be further manipulated to form the desired methanol side chain, for instance, through hydration to a methyl ketone followed by reduction.

The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. soton.ac.uk Research has also focused on developing copper-free Sonogashira conditions to avoid the formation of homocoupled alkyne byproducts. nih.gov

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Example(s) | Function |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and reductive elimination steps |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |

| Base | Et₃N, piperidine (B6355638) | Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration |

| Solvent | THF, DMF, MeCN | Provides a suitable medium for the reaction |

These palladium-catalyzed methods offer a high degree of functional group tolerance and can be applied to complex molecules, making them valuable for the synthesis of pharmaceutical intermediates like this compound.

Nucleophilic Substitution Reactions for Fluoro-Pyridines

The introduction of a fluorine atom onto a pyridine ring is often achieved via nucleophilic aromatic substitution (SNAr). Pyridine rings are electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. However, directly fluorinating an unsubstituted ring is challenging. Therefore, the reaction typically involves the displacement of a suitable leaving group, such as a halogen (Cl, Br) or a nitro group (-NO₂), by a fluoride (B91410) ion source.

For pyridines, the reactivity towards nucleophilic substitution can be significantly enhanced by the presence of electron-withdrawing groups and through the formation of pyridine N-oxides. The N-oxide functionality dramatically activates the C-2 and C-4 positions towards nucleophilic attack. A potential strategy for a precursor to this compound could involve the fluorination of a pyridine N-oxide. For instance, research has shown that 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. This highlights a viable route where a bromo or nitro group at the 5-position of a 4-methyl-2-picoline N-oxide could be displaced by fluoride.

The reaction conditions, including the choice of solvent and the nature of the nucleophile, are critical in determining the outcome and selectivity of these substitutions. Pyridines with leaving groups at the C-2 and C-4 positions readily react with nucleophiles through an addition-elimination mechanism.

Reductive Amination Pathways for Pyridyl-Methylamines

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds (aldehydes or ketones). This reaction proceeds through an intermediate imine or iminium ion, which is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB), as well as catalytic hydrogenation.

While the final target is a pyridyl-methanol, reductive amination is crucial for synthesizing key precursors, particularly aminopyridines. For example, a nitropyridine, synthesized as discussed in the previous section, can be reduced to an aminopyridine. This reduction of a nitro group to an amine is a fundamental transformation. A study on the synthesis of a related compound, [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, utilized a palladium-on-carbon-mediated hydrogenation to reduce a nitro group to an amine.

Furthermore, direct reductive amination can be employed to convert a pyridyl aldehyde into a pyridyl-methylamine. This pathway is highly versatile and can be performed as a one-pot procedure where the carbonyl compound, amine, and reducing agent are combined. Such pyridyl-methylamines are valuable intermediates in their own right for various applications.

Sustainable and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are efficient, use less hazardous materials, and minimize waste. Several green chemistry principles can be applied to the synthesis of pyridine derivatives.

One-pot multicomponent reactions (MCRs) are a prime example of a green approach, where multiple reactants are combined in a single step to form a complex product, reducing the need for intermediate purification steps, solvent usage, and energy consumption. Zinc(II)-catalyzed MCRs have been reported for the sustainable synthesis of substituted pyridines from alcohols.

Microwave-assisted synthesis is another green technique that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. The efficiency of microwave irradiation in producing pyridine derivatives has been demonstrated, with excellent yields achieved in minutes rather than hours.

The choice of catalysts and reagents is also critical. The use of earth-abundant metal catalysts, such as iron, instead of precious metals like palladium, is a key goal in sustainable chemistry. Furthermore, employing catalytic hydrogenation with H₂ is considered a very green reduction method due to its high atom economy, with water being the only byproduct.

Scalability and Industrial Feasibility of this compound Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of scalability, process efficiency, and cost-effectiveness.

Process Optimization for High-Yield Production

A common industrial route to produce (pyridin-2-yl)methanol derivatives starts from the corresponding 2-methylpyridine (B31789) (2-picoline). This multi-step process can be optimized for high yield.

N-Oxidation: The starting 2-picoline derivative is first oxidized to the corresponding N-oxide, typically using an oxidant like hydrogen peroxide in an acidic solvent such as glacial acetic acid.

Rearrangement & Acetylation: The N-oxide undergoes a rearrangement reaction in the presence of acetic anhydride. This step results in the formation of the acetate ester, (pyridin-2-yl)methyl acetate.

Hydrolysis: The final step is the hydrolysis of the acetate ester, usually under basic conditions with a reagent like sodium hydroxide (B78521) or potassium hydroxide, to yield the desired (pyridin-2-yl)methanol product.

Each of these steps can be optimized. For instance, in vapor-phase pyridine synthesis, parameters such as temperature, reactant ratios, and catalyst choice (e.g., Si/Al ratio in a zeolite catalyst) are fine-tuned to maximize yield. Researchers have also developed novel manufacturing mechanisms that can increase yields from 58% to 92% and are adaptable for continuous flow reactors, which offer significant advantages for industrial-scale production by improving efficiency and reducing costs.

| Parameter | Condition | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | Optimization to ideal point (e.g., 400°C for vapor phase) | Maximizes conversion and minimizes side products | |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Drives reaction to completion | |

| Catalyst | Selection of optimal catalyst (e.g., HZSM-5) | Increases reaction rate and selectivity | |

| Process Type | Continuous Flow vs. Batch | Can increase throughput and reduce production costs |

Efficiency and Atom Economy Considerations

Efficiency in industrial synthesis is measured not just by chemical yield but also by resource utilization, which is quantified by metrics like atom economy. Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Different reaction types have vastly different atom economies.

Addition reactions , such as catalytic hydrogenation, are highly atom-economical, often achieving 100% as all reactant atoms are incorporated into the product.

Substitution and elimination reactions are inherently less atom-economical as they generate byproducts.

Wittig reactions , for example, are known for their poor atom economy due to the formation of a stoichiometric triphenylphosphine (B44618) oxide byproduct.

In the synthesis of this compound, the choice of pathway has significant implications for atom economy. For example, the reduction of a picolinic acid derivative to the alcohol using a metal hydride like NaBH₄ would have a lower atom economy than a direct catalytic hydrogenation of the corresponding aldehyde. A high atom economy is crucial for industrial feasibility as it translates to less waste generation and lower raw material costs.

| Reaction Type | General Example | Atom Economy | Reason |

|---|---|---|---|

| Catalytic Hydrogenation | R-CHO + H₂ → R-CH₂OH | Excellent (100%) | All atoms from reactants are in the product. |

| Nucleophilic Substitution | R-Br + F⁻ → R-F + Br⁻ | Moderate | The leaving group (Br⁻) becomes a byproduct. |

| Ester Hydrolysis | R-OAc + NaOH → R-OH + NaOAc | Moderate | The acetate group is converted into a salt byproduct. |

By optimizing for both high chemical yield and high atom economy, the industrial synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Studies of 5 Fluoro 4 Methylpyridin 2 Yl Methanol

Reactions of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its susceptibility to different types of aromatic substitution reactions. The presence of both an electron-donating methyl group and an electron-withdrawing fluorine atom, along with the hydroxymethyl substituent, further modulates the ring's reactivity.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more challenging than on benzene. masterorganicchemistry.commasterorganicchemistry.com The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by protonation or complexation with the Lewis acid catalysts typically required for these reactions. youtube.com When substitution does occur, it is highly regioselective, favoring the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

For (5-Fluoro-4-methylpyridin-2-yl)methanol, the existing substituents would direct incoming electrophiles. The methyl group at the 4-position is an activating group and would direct electrophiles to the ortho and para positions relative to it (positions 3 and 5). The fluorine atom at the 5-position is a deactivating group but also an ortho, para-director. The hydroxymethyl group at the 2-position is a deactivating group. Considering these influences, electrophilic attack would be most likely to occur at the 3-position, which is ortho to the activating methyl group and meta to the deactivating hydroxymethyl and fluoro groups. However, forcing conditions would likely be necessary to achieve any significant conversion. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagents | Predicted Major Product | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ | (5-Fluoro-4-methyl-3-nitropyridin-2-yl)methanol | The 3-position is the most activated site for electrophilic attack. |

Note: This table is based on predicted reactivity and not on published experimental results for this specific compound.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially when good leaving groups are present at the 2-, 4-, or 6-positions. nih.govlibretexts.org In this compound, the fluorine atom at the 5-position is not in an activated position for typical SNAr reactions. However, substitution reactions involving the displacement of the fluoride (B91410) ion could potentially be achieved under harsh conditions or through alternative mechanisms like vicarious nucleophilic substitution (VNS).

The reactivity of fluorinated pyridines in SNAr reactions is well-documented for polyfluoroarenes. mdpi.com The high electronegativity of fluorine makes the attached carbon atom electrophilic and susceptible to nucleophilic attack. While the 5-position is not as activated as the 2- or 4-positions, strong nucleophiles might still induce substitution.

Reactions at the Nitrogen Heteroatom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can readily react with electrophiles, such as alkyl halides and peroxy acids.

N-Alkylation: Reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkylpyridinium salt. This quaternization of the nitrogen atom would further activate the ring towards nucleophilic attack.

N-Oxidation: Treatment with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding pyridine N-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more amenable to both electrophilic and nucleophilic substitution at different positions.

Transformations of the Methanol (B129727) Functionality

The hydroxymethyl group at the 2-position is a primary alcohol and is expected to undergo the typical reactions of this functional group.

Oxidation Reactions of this compound

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde: Mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP), are commonly used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The product of such a reaction would be 5-fluoro-4-methylpicolinaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), would oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-fluoro-4-methylpicolinic acid.

Table 2: Predicted Oxidation Reactions

| Reagent | Product | Product Class |

|---|---|---|

| MnO₂ | 5-Fluoro-4-methylpicolinaldehyde | Aldehyde |

Note: This table is based on predicted reactivity and not on published experimental results for this specific compound.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: Reaction with a carboxylic acid or its more reactive derivatives (e.g., acid chlorides or anhydrides) will form an ester. Fischer esterification, involving heating with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.govrsc.org Alternatively, reaction with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine or triethylamine, provides a more reactive pathway to the ester.

Etherification: The Williamson ether synthesis is a classical method for preparing ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide to form the ether.

Table 3: Predicted Esterification and Etherification Reactions

| Reactant(s) | Base/Catalyst | Product |

|---|---|---|

| Acetic anhydride | Pyridine | (5-Fluoro-4-methylpyridin-2-yl)methyl acetate (B1210297) |

| Benzoyl chloride | Triethylamine | (5-Fluoro-4-methylpyridin-2-yl)methyl benzoate |

Note: This table is based on predicted reactivity and not on published experimental results for this specific compound.

Halogenation and Other Substitutions at the Methylene (B1212753) Carbon

The hydroxyl group of the methylene bridge in this compound can be readily substituted to introduce halogens, creating versatile intermediates for further synthetic transformations. This conversion is typically achieved using standard halogenating agents.

One common method for replacing a primary alcohol with a halide is through the use of thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For instance, the reaction of a pyridin-2-ylmethanol derivative with thionyl chloride would be expected to yield the corresponding 2-(chloromethyl)pyridine. Similarly, treatment with phosphorus tribromide would afford the 2-(bromomethyl)pyridine (B1332372) analog. These reactions proceed via the formation of a good leaving group from the alcohol, which is then displaced by the halide ion.

A related transformation involves the synthesis of 2-(bromomethyl)pyridine from 2-(hydroxymethyl)pyridine, which has been achieved in quantitative yield by treating the corresponding hydrobromide salt with potassium carbonate in acetone. chemicalbook.com This suggests a viable pathway for the halogenation of this compound under basic conditions if the hydrohalide salt is first formed.

Table 1: Representative Halogenation Reactions of Pyridin-2-ylmethanol Analogs

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-(Hydroxymethyl)pyridine | SOCl₂ | 2-(Chloromethyl)pyridine | - |

| 2-(Hydroxymethyl)pyridine | PBr₃ | 2-(Bromomethyl)pyridine | - |

Data is inferred from general chemical principles and analogous reactions, as specific data for this compound is not available in the provided search results.

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring presents another site for chemical modification, although it is generally less reactive than the hydroxymethyl group. Functionalization of this methyl group typically requires more forcing conditions, such as free-radical halogenation or strong oxidation.

Oxidation of methylpyridines to their corresponding carboxylic acids is a well-established transformation. acs.orgnih.gov Various oxidizing agents can be employed, including potassium permanganate (KMnO₄), nitric acid, or catalytic oxidation using molecular oxygen in the presence of a transition metal catalyst. For example, the oxidation of methyl-pyridines to pyridine carboxylic acids can be achieved using a halogen oxidizing agent in the presence of water and actinic radiation. google.com Another approach involves the use of Co(OAc)₂/NaBr in acetic acid with a radical initiator to facilitate the aerobic oxidation of substituted toluenes, a reaction principle that can be extended to methylpyridines. organic-chemistry.org

Direct halogenation of the methyl group can be accomplished under free-radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light induction. This would produce a 4-(bromomethyl) derivative, another valuable synthetic intermediate. High-temperature vapor-phase chlorination is also a known industrial method for the functionalization of methylpyridines, often leading to polychlorinated products. nih.govjst.go.jp

Table 2: Potential Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 5-Fluoro-2-(hydroxymethyl)pyridine-4-carboxylic acid |

| Oxidation | O₂, Co(OAc)₂/NaBr, radical initiator | 5-Fluoro-2-(hydroxymethyl)pyridine-4-carboxylic acid organic-chemistry.org |

| Radical Halogenation | NBS, AIBN, CCl₄, heat | 4-(Bromomethyl)-5-fluoropyridin-2-yl)methanol |

These are predicted reactions based on the reactivity of similar compounds.

Metal-Mediated and Catalyzed Reactions of this compound

The halogenated derivatives of this compound, such as the 2-(chloromethyl) or a ring-halogenated analog, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. google.comlibretexts.org

In a typical Suzuki-Miyaura coupling, a halide or triflate is reacted with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For example, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the pyridine ring. The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and solvent. rsc.org Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides, offering an alternative to often unstable pyridine-based boronates. rsc.org

Table 3: Illustrative Suzuki-Miyaura Coupling Reaction

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd catalyst, base | 5-Fluoro-2-phenylpyridine |

This table illustrates a potential application of the target molecule's derivatives in cross-coupling reactions.

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) under catalytic hydrogenation conditions. This transformation is of significant interest as fluorinated piperidines are valuable motifs in medicinal chemistry. nih.gov However, the hydrogenation of fluoropyridines presents a challenge due to potential hydrodefluorination as an undesired side reaction.

Recent studies have shown that the choice of catalyst and conditions is crucial for achieving selective hydrogenation while preserving the C-F bond. A combination of Pd(OH)₂ on carbon with aqueous HCl in methanol has been reported as an effective system for the hydrogenation of fluorinated pyridines. nih.gov Another strategy involves a one-pot dearomatization-hydrogenation (DAH) process using a rhodium-carbene catalyst with a boron-based reducing agent, which has been shown to be highly diastereoselective for the formation of all-cis-(multi)fluorinated piperidines. springernature.comnih.gov The reduction of the pyridine ring can also be achieved using samarium diiodide in the presence of water, which has been shown to reduce pyridine to piperidine in excellent yield. clockss.org

The hydroxymethyl group is generally stable under these conditions, although reduction to a methyl group can occur with more aggressive reducing agents or under conditions that favor hydrogenolysis.

Table 4: Catalytic Systems for Fluoropyridine Hydrogenation

| Catalyst System | Key Features | Product |

|---|---|---|

| Pd(OH)₂/C, aq. HCl, MeOH | Simple, robust, chemoselective | cis-Fluorinated piperidine nih.gov |

| Rhodium-carbene catalyst, HBpin | Dearomatization-hydrogenation (DAH), highly diastereoselective | all-cis-Fluorinated piperidine springernature.comnih.gov |

Direct functionalization of C-H bonds is a rapidly developing area of synthetic chemistry that offers a more atom-economical approach to modifying organic molecules. For a molecule like this compound, several C-H bonds could potentially be targeted for activation.

Derivatization and Analogue Synthesis Based on the 5 Fluoro 4 Methylpyridin 2 Yl Methanol Scaffold

Synthesis of Structural Analogues with Modified Pyridine (B92270) Rings

The biological activity of a molecule can be finely tuned by altering the substitution pattern and the core heterocyclic structure. This section examines synthetic approaches to modify the pyridine ring of (5-Fluoro-4-methylpyridin-2-yl)methanol, including the repositioning of existing substituents and the introduction of additional heteroatoms.

Varying Fluorine and Methyl Group Positions

The strategic placement of fluorine and methyl groups on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. A variety of positional isomers of this compound are accessible through multi-step synthetic sequences. For instance, the synthesis of 2-amino-5-fluoropyridine, a potential precursor, can be achieved from 2-aminopyridine (B139424) through a sequence of nitration, amino acetylation, nitro reduction, diazotization, and a Schiemann reaction. researchgate.net Halogen exchange reactions, such as treating a chloropyridine with sodium fluoride (B91410) in a high-boiling solvent like N,N-dimethylformamide, provide another route to fluorinated pyridines. chemicalbook.com

Furthermore, synthetic methods for preparing various brominated and fluorinated picolines (methylpyridines) have been developed, which can serve as precursors to the corresponding pyridyl methanols. google.com The synthesis of these isomers allows for a systematic exploration of the structure-activity relationship (SAR), where the positioning of the electron-withdrawing fluorine atom and the electron-donating methyl group can modulate the reactivity and interaction of the molecule with biological targets.

Table 1: Positional Isomers of this compound and Related Precursors

| Compound Name | CAS Number | Notes |

| This compound | 1427366-05-9 | The primary scaffold of discussion. |

| 2-Fluoro-4-methylpyridine-5-carboxyaldehyde | 1266253-68-2 | A positional isomer with a carbonyl functional group. synquestlabs.com |

| 2-Fluoro-5-methylpyridin-4-amine | 1393569-97-5 | A potential synthetic precursor to an isomeric scaffold. bldpharm.com |

| (2-Fluoro-5-methylpyridin-4-yl)methylamine | 1393553-27-9 | An amine derivative of a positional isomer. |

Incorporation of Additional Heteroatoms

The isosteric replacement of a carbon atom in the pyridine ring with another heteroatom, such as nitrogen, can lead to the formation of related heterocyclic systems like pyrimidines and pyrazoles. These structural modifications can profoundly impact the compound's biological profile. General synthetic strategies for creating such analogues often involve the cyclocondensation of a fluorinated precursor. For example, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and a potassium fluoroenolate salt. nih.gov Similarly, the reaction of this fluorinated enolate with substituted hydrazines can yield fluorinated pyrazoles. nih.gov While not starting directly from this compound, these methods illustrate plausible pathways for constructing related heterocyclic systems that incorporate the key fluoro- and methyl-substituted pharmacophores.

Exploration of Derivatives at the Methanol (B129727) Position

The hydroxyl group of the methanol substituent at the 2-position of the pyridine ring is a prime site for chemical modification, allowing for the introduction of a wide range of functional groups and the exploration of new chemical space.

Amine and Thiol Derivatives

The conversion of the primary alcohol to an amine can be achieved through various synthetic routes. A notable example is the synthesis of 2-Amino-2-(5-fluoro-4-methylpyridin-2-yl)ethanol, a chiral amino alcohol derivative. nih.gov A general approach to synthesizing such compounds can involve the reaction of a protected 2-lithiated pyridine with an appropriate aldehyde, followed by deprotection steps. nih.gov The synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol has also been studied, providing a template for the synthesis of related amino-alcohol derivatives. researchgate.net

The introduction of a thiol group, a common functional group in enzyme inhibitors and metal-chelating agents, can be accomplished by first converting the alcohol to a good leaving group, such as a tosylate or a halide, followed by displacement with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea.

Carboxylate and Carbonyl Derivatives

The oxidation of the primary alcohol in this compound can furnish the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further derivatization. Standard oxidation protocols using reagents such as manganese dioxide or Swern oxidation can yield the aldehyde. For instance, the preparation of 5-fluorosalicylaldehyde from a fluorophenol derivative using a modified Duff reaction highlights a method for introducing a formyl group. google.com Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent can lead to the corresponding carboxylic acid.

Chiral Derivatives and Stereoselective Synthesis

The introduction of chirality into drug candidates is a critical aspect of modern drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The synthesis of chiral derivatives of this compound is an area of active investigation.

A key example is the existence of 2-Amino-2-(5-fluoro-4-methylpyridin-2-yl)ethanol, which possesses a stereocenter at the carbon bearing the amino and hydroxyl groups. nih.gov The synthesis of such chiral amino alcohols often requires stereoselective methods. One common approach is the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction.

Furthermore, the stereoselective synthesis of related complex molecules, such as 4′-α-fluoro-methyl carbocyclic nucleoside analogs, underscores the importance of controlling stereochemistry in the synthesis of fluorinated compounds. researchgate.net These syntheses often involve multi-step sequences with key stereoselective reactions, such as enzyme-catalyzed resolutions or asymmetric hydrogenations, to obtain the desired enantiomerically pure products. While not directly applied to this compound in the reviewed literature, these principles of stereoselective synthesis are highly relevant for the development of chiral derivatives from this scaffold.

Synthesis of Enantiomerically Pure this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is a significant challenge in synthetic organic chemistry. The strategic placement of the fluoro and methyl groups on the pyridine ring, combined with the hydroxymethyl group at the 2-position, creates a chiral center upon further derivatization of the alcohol moiety. However, a review of available scientific literature and patent databases did not yield specific examples of the synthesis of enantiomerically pure analogues directly from this compound.

General strategies for achieving enantiopure pyridylmethanols often involve either the use of a chiral starting material, the separation of a racemic mixture (chiral resolution), or asymmetric synthesis. In the context of derivatives of this compound, one could envision several hypothetical pathways for creating chiral analogues. For instance, the oxidation of the hydroxymethyl group to an aldehyde, followed by the addition of a nucleophile in the presence of a chiral catalyst, could generate a new stereocenter. Alternatively, esterification or etherification of the alcohol with a chiral acid or alcohol, respectively, would result in a diastereomeric mixture that could potentially be separated.

While these general approaches are well-established in organic synthesis, their specific application to this compound, including reaction conditions, yields, and enantiomeric excesses, is not documented in the searched resources.

Applications of Chiral Catalysts in Derivatization

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. The derivatization of this compound presents several opportunities for the application of chiral catalysis. The pyridine nitrogen can act as a Lewis basic site to coordinate with a metal catalyst, while the hydroxymethyl group offers a handle for various transformations.

Despite the potential, specific research detailing the use of chiral catalysts for the derivatization of this compound is not presently available in the public domain. General examples of chiral catalysis on pyridine-containing molecules include asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. For example, a chiral ruthenium or rhodium catalyst could potentially be used for the asymmetric hydrogenation of an olefin-containing derivative of this compound. Similarly, a chiral oxidant could be employed for the enantioselective oxidation of a sulfide (B99878) derivative.

The absence of specific data for this compound in the scientific literature underscores a potential area for future research. The development of chiral catalysts and methodologies tailored for the derivatization of this and similar fluorinated pyridine scaffolds could be of significant interest for the discovery of new bioactive molecules.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 4 Methylpyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For a molecule such as (5-Fluoro-4-methylpyridin-2-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular framework.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the hydroxymethyl group.

The pyridine (B92270) ring contains two protons. The proton at position 6 (H-6) is adjacent to the nitrogen atom and would appear as the most downfield aromatic signal. The proton at position 3 (H-3) would be influenced by both the adjacent fluorine atom and the methyl group. The methyl group (CH₃) at position 4 would appear as a singlet in the upfield region, while the methylene protons (CH₂) of the methanol (B129727) group at position 2 would also give a singlet, slightly further downfield due to the adjacent electronegative oxygen atom. A hydroxyl proton (-OH) signal would also be present, typically as a broad singlet, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for a 400 MHz spectrometer using CDCl₃ as solvent)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-6 |

| ~7.10 | d | 1H | H-3 |

| ~4.75 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

| ~2.30 | s | 3H | -CH₃ |

Note: The coupling constant (J) for the splitting of H-6 and H-3 by the fluorine atom (⁴JH-F) is expected to be small, around 2-4 Hz.

Carbon (¹³C) NMR for Backbone Confirmation

Carbon-13 NMR is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton. The spectrum of this compound would display seven distinct signals corresponding to its seven carbon atoms. The presence of the fluorine atom introduces C-F coupling, which can be observed in the signals for the carbons of the pyridine ring.

The carbon directly bonded to the fluorine (C-5) will appear as a doublet with a large one-bond coupling constant (¹JC-F). Other carbons in the ring will also show smaller couplings. Carbons attached to electronegative atoms (C-2, C-5, and the -CH₂OH carbon) will be shifted downfield. Quaternary carbons (C-2, C-4, C-5) often show lower intensity signals compared to protonated carbons. frontierspecialtychemicals.com

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for a 100 MHz spectrometer using CDCl₃ as solvent)

| Chemical Shift (δ) ppm | C-F Coupling (JCF) in Hz | Assignment |

| ~160.5 | d, ¹J ≈ 240 | C-5 |

| ~158.0 | d, ³J ≈ 15 | C-2 |

| ~148.5 | d, ⁴J ≈ 3 | C-6 |

| ~135.0 | d, ²J ≈ 20 | C-4 |

| ~121.5 | d, ²J ≈ 25 | C-3 |

| ~64.0 | s | -CH₂OH |

| ~17.0 | d, ³J ≈ 4 | -CH₃ |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. bldpharm.comnih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. bldpharm.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at position 5. The chemical shift of this signal is sensitive to the electronic environment. nih.gov The signal would be split into a multiplet due to coupling with the adjacent protons (H-6 and H-3) and potentially the methyl protons.

The chemical shift for a fluorine atom on an aromatic ring typically falls within a known range, and its precise value can give insights into the electronic nature of the pyridine ring. nih.gov For a fluoropyridine, the shift is expected in the region of -110 to -140 ppm relative to CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. chemrxiv.org For this compound, a COSY spectrum would primarily show a cross-peak between the aromatic protons H-3 and H-6, confirming their spatial proximity on the ring. It would also show long-range couplings between the methyl protons and the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms (one-bond C-H correlations). chemrxiv.orgsynquestlabs.com This would definitively link the proton signals to their corresponding carbon signals: H-6 to C-6, H-3 to C-3, the -CH₂OH protons to their carbon, and the -CH₃ protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. synquestlabs.com This is particularly powerful for identifying the placement of substituents. For instance, HMBC would show correlations from the methylene (-CH₂OH) protons to C-2 and C-3, and from the methyl (-CH₃) protons to C-4, C-3, and C-5, confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₇H₈FNO), the exact mass of the molecular ion [M]⁺ would be a key piece of data obtained from high-resolution mass spectrometry (HRMS).

The fragmentation pattern in the mass spectrum provides structural information. The molecular ion peak would be expected to be reasonably intense due to the stability of the aromatic pyridine ring. Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical: [M-H]⁺.

Loss of the hydroxyl group: [M-OH]⁺, leading to a stable benzylic-type cation.

Loss of the hydroxymethyl radical: [M-CH₂OH]⁺, which would be a significant fragment due to the stability of the resulting pyridinium (B92312) ion.

Cleavage of the pyridine ring, though this typically requires higher energy and leads to more complex patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Possible Fragment |

| 141 | [C₇H₈FNO]⁺ (Molecular Ion) |

| 140 | [M-H]⁺ |

| 124 | [M-OH]⁺ |

| 110 | [M-CH₂OH]⁺ |

| 96 | [M-CH₂OH - N]⁺ or other ring fragments |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR and MS provide information about connectivity and formula, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and the substituents.

Conformation: Revealing the orientation of the hydroxymethyl group relative to the plane of the pyridine ring.

Intermolecular interactions: Identifying hydrogen bonding networks, which are expected to be significant due to the presence of the hydroxyl group. The hydroxyl proton could act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule or to the oxygen of another hydroxyl group, influencing the crystal packing. Pi-stacking interactions between the aromatic pyridine rings might also be observed.

This crystallographic data is invaluable for understanding the molecule's solid-state behavior and for computational modeling studies.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a variety of intermolecular forces. While specific crystallographic data for this exact molecule is not publicly available, its structure can be inferred by examining the functional groups present. The primary interactions governing its crystal packing are expected to be strong hydrogen bonds originating from the hydroxymethyl group (-CH₂OH). This group can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen atom).

Polymorphism Studies of this compound Crystal Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for chemical compounds. Each polymorph possesses a distinct crystal lattice arrangement and can exhibit different physical properties. A comprehensive review of scientific literature did not yield specific studies focused on the polymorphism of this compound. Therefore, details regarding the existence of different crystal forms, their relative stabilities, and the conditions under which they might form are not currently documented.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the substituted pyridine ring and the hydroxymethyl group.

In FT-IR spectroscopy, the O-H stretching vibration of the alcohol group is expected to appear as a broad and strong band, typically in the 3400-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would be observed between 3000 and 2850 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically occur in the 1600-1400 cm⁻¹ range. The C-F stretching vibration is anticipated to produce a strong band in the 1300-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. Pyridine and its derivatives exhibit characteristic ring breathing modes, which are often strong in the Raman spectrum. acs.org For instance, a symmetric ring breathing mode (ν₁₂) is predicted around 1028 cm⁻¹ for pyridine itself. acs.org The substitution pattern on the ring in this compound would influence the exact position and intensity of these modes.

The table below summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3400 - 3200 (broad, strong) | FT-IR |

| Methyl/Methylene | C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | FT-IR, Raman |

| Fluoro (-F) | C-F Stretch | 1300 - 1000 (strong) | FT-IR |

| Pyridine Ring | Ring Breathing Mode | ~1030 | Raman |

These values are based on typical frequency ranges for the specified functional groups and related pyridine compounds. cdnsciencepub.comnih.govnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the pyridine chromophore. Pyridine itself typically displays two main absorption bands corresponding to electronic transitions. sielc.comresearchgate.net

π → π* Transition: This is a high-intensity absorption band, usually found around 250-270 nm. researchgate.net It involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring.

n → π* Transition: This is a lower-intensity absorption band occurring at a longer wavelength, often above 300 nm in some derivatives. It corresponds to the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital.

The substituents on the pyridine ring—fluoro, methyl, and hydroxymethyl groups—can cause shifts in these absorption maxima (λ_max_). The fluorine atom, through its inductive electron-withdrawing effect, and the methyl and hydroxymethyl groups, through their electron-donating effects, will modulate the energy levels of the molecular orbitals, thus altering the energy required for these electronic transitions. The pH of the solution can also significantly affect the spectrum, as protonation of the pyridine nitrogen alters the electronic properties of the ring. rsc.orgresearchgate.net

The expected electronic transitions are summarized in the table below.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Substituted Pyridine Ring | ~250 - 280 |

| n → π | Substituted Pyridine Ring | >280 |

These values are based on the known spectra of pyridine and its derivatives. sielc.comresearchgate.netacs.org

Computational and Theoretical Investigations of 5 Fluoro 4 Methylpyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For (5-Fluoro-4-methylpyridin-2-yl)methanol, these calculations would provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometry

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters.

While specific data for this compound is not presently published, a DFT study would typically yield a data table similar to the hypothetical one below, detailing bond lengths and angles. These values are crucial for understanding the steric and electronic effects of the fluorine, methyl, and hydroxymethyl substituents on the pyridine (B92270) ring.

Hypothetical Optimized Geometry Parameters for this compound (Calculated via DFT)

This table is for illustrative purposes and does not represent published data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2-C3 | Value |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-N1 | Value | |

| C4-CH3 | Value | |

| C5-F | Value | |

| C2-CH2OH | Value | |

| Bond Angle (°) | C5-C4-C3 | Value |

| F-C5-C4 | Value | |

| N1-C2-CH2OH | Value |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions.

Hypothetical Frontier Molecular Orbital Properties for this compound

This table is for illustrative purposes and does not represent published data.

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the oxygen of the hydroxyl group, and positive potential near the hydrogen atoms.

Conformational Analysis and Energy Landscape Mapping

The presence of the rotatable hydroxymethyl group means that this compound can exist in various conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around one or more single bonds. This analysis is crucial for identifying the most stable conformer(s) and understanding the energy barriers between different conformations. Such studies can be performed by systematically rotating the dihedral angle of the C2-C(H2OH) bond and calculating the energy at each step. This information is vital for predicting the molecule's behavior in different environments and its ability to bind to biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediates, researchers can determine the most likely reaction pathways and calculate activation energies. For this compound, this could involve modeling reactions such as the oxidation of the alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution reactions at the pyridine ring. These theoretical studies provide a level of detail that is often difficult to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

The prediction of spectroscopic parameters through computational methods is a fundamental aspect of modern chemical research, offering insights into molecular structure and properties. For the compound this compound, theoretical investigations would typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed understanding of the spectroscopic characteristics prior to or in conjunction with experimental measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for this compound would be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is widely implemented with DFT. These calculations would provide predicted chemical shifts for all unique nuclei in the molecule, primarily ¹H, ¹³C, and ¹⁹F.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each carbon atom in the pyridine ring, the methyl group, and the methanol side chain. The ¹⁹F NMR would predict the chemical shift for the fluorine atom attached to the pyridine ring. The accuracy of these predictions would be benchmarked against experimental data if it were available.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No published experimental or theoretical data is currently available for this specific compound. A table would be populated with theoretically calculated chemical shifts (in ppm) relative to a standard reference like Tetramethylsilane (TMS) once such a study is conducted.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₂OH | - | Data not available |

| C3-H | Data not available | - |

| C4-CH₃ | Data not available | Data not available |

| C5-F | - | Data not available |

| C6-H | Data not available | - |

| CH₂OH | Data not available | Data not available |

| OH | Data not available | - |

| CH₃ | Data not available | Data not available |

Infrared (IR) Spectroscopy

Computational methods, particularly DFT with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform a vibrational frequency analysis for this compound. This analysis predicts the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an experimental IR spectrum.

Key predicted vibrations would include the O-H stretching of the alcohol group, C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching within the pyridine ring, and the C-F stretching frequency. These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other method-inherent approximations.

Table 2: Predicted IR Vibrational Frequencies for this compound No published experimental or theoretical data is currently available. A table of key predicted vibrational modes and their frequencies (in cm⁻¹) would be generated from computational studies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch | Data not available |

| C=N/C=C Ring Stretch | Data not available |

| C-F Stretch | Data not available |

| C-O Stretch | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound would be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the electronic transition energies and their corresponding oscillator strengths, which correlate to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. The calculations would likely be performed considering a solvent environment using a continuum model (like the Polarizable Continuum Model, PCM) to provide more realistic predictions. The predicted transitions would primarily be of the π → π* and n → π* type, characteristic of heteroaromatic systems.

Table 3: Predicted UV-Vis Absorption Data for this compound No published experimental or theoretical data is currently available. This table would present the calculated maximum absorption wavelengths (λ_max in nm), the corresponding electronic transitions, and their oscillator strengths (f).

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Electronic Transition |

| Data not available | Data not available | Data not available |

Strategic Applications of 5 Fluoro 4 Methylpyridin 2 Yl Methanol in Complex Molecule Synthesis

As a Versatile Building Block in Organic Synthesis

(5-Fluoro-4-methylpyridin-2-yl)methanol serves as a key starting material for the synthesis of more complex molecules, primarily due to the reactive hydroxymethyl group and the specific substitution pattern on the pyridine (B92270) ring. The presence of a fluorine atom and a methyl group influences the electronic properties and the steric environment of the pyridine core, which can be advantageous in directing subsequent chemical transformations and in modulating the biological activity of the final products.

One of the primary applications of this compound is as a precursor for the synthesis of more elaborate heterocyclic systems. The hydroxymethyl group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical modifications.

A notable example of its utility is in the synthesis of MK2 inhibitors, which are of significant interest for the treatment of a range of disorders including autoimmune, inflammatory, and neoplastic diseases. In a patented synthetic route, this compound is utilized as a key starting material. google.com The initial step involves the conversion of the primary alcohol to a more reactive leaving group. Specifically, the compound is treated with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) and a solvent such as dichloromethane (B109758) (DCM). This reaction effectively transforms the hydroxymethyl group into a chloromethyl group, yielding 2-(chloromethyl)-5-fluoro-4-methylpyridine (B12974444).

Reaction Scheme: Conversion to a Chlorinated Intermediate

| Reactant | Reagents | Product |

|---|

This chlorinated intermediate is significantly more reactive towards nucleophilic substitution reactions, making it an excellent electrophile for the introduction of the pyridine moiety into a larger and more complex molecular framework. This initial transformation is a critical step in the multi-step synthesis of potent and selective MK2 inhibitors. google.com

The ability to readily modify the functional groups of this compound makes it an important tool for scaffold diversification in medicinal chemistry. The generation of the aforementioned 2-(chloromethyl)-5-fluoro-4-methylpyridine is a prime example of how a simple starting material can be activated for further elaboration. google.com This intermediate can then be reacted with a wide array of nucleophiles, such as amines, thiols, or carbanions, to generate a library of compounds with diverse substituents at the 2-position of the pyridine ring.

This diversification is crucial in the drug discovery process, as it allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds. By varying the groups attached to the pyridine scaffold, medicinal chemists can fine-tune the pharmacological properties of the molecule, such as its potency, selectivity, and pharmacokinetic profile. The fluorinated methylpyridine core provided by this compound often imparts favorable properties, including increased metabolic stability and enhanced binding affinity to biological targets.

Application in Agrochemical Synthesis (as a non-active intermediate)

Contribution to Advanced Materials Chemistry

The incorporation of pyridine moieties into polymers and other materials can impart desirable properties such as thermal stability, conductivity, and the ability to coordinate with metals. However, the specific application of this compound in this area is not well-documented.

There is no readily available information to suggest that this compound has been extensively used for the synthesis of functional monomers for polymerization.

Similarly, there is a lack of specific examples in the scientific literature of this compound being used as a precursor for the development of optoelectronic or polymer materials.

Emerging Research Avenues and Future Perspectives for 5 Fluoro 4 Methylpyridin 2 Yl Methanol Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of highly substituted pyridines is a mature field, yet the pursuit of more efficient and sustainable methods continues to drive innovation. For a molecule like (5-Fluoro-4-methylpyridin-2-yl)methanol, traditional multi-step syntheses can be cumbersome and generate significant waste. Unconventional synthetic pathways, particularly those involving C-H activation, offer a more direct and atom-economical approach. beilstein-journals.orgrsc.org

Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, including pyridines. beilstein-journals.orgnih.gov For the synthesis of this compound, a late-stage C-H hydroxymethylation of a pre-functionalized 5-fluoro-4-methylpyridine could be envisioned. This approach would circumvent the need for pre-installing a directing group at the 2-position, which is often required for such transformations. Recent advances in photocatalysis could also provide a mild and selective method for such a transformation. bionity.com

Another promising unconventional route is the late-stage fluorination of a corresponding methyl-substituted pyridinylmethanol. nih.govacs.org While often challenging due to the electron-deficient nature of the pyridine (B92270) ring, new electrophilic fluorinating reagents and methodologies are continually being developed that could make this a viable strategy. mdpi.com Furthermore, the use of aryne intermediates in the synthesis of fluorinated aromatics presents another innovative, albeit complex, avenue for exploration. rsc.org

| Unconventional Synthetic Strategy | Potential Advantage | Key Challenge | Relevant Research Area |

| Late-Stage C-H Hydroxymethylation | Increased atom economy, reduced step count | Regioselectivity and catalyst compatibility with existing substituents | Transition-Metal Catalysis, Photocatalysis beilstein-journals.orgbionity.com |

| Late-Stage C-H Fluorination | Access from more readily available precursors | Controlling regioselectivity and overcoming ring deactivation | Electrophilic Fluorination nih.govmdpi.com |

| Aryne-Mediated Synthesis | Rapid construction of the fluorinated pyridine core | Handling of highly reactive intermediates and control of addition patterns | Aryne Chemistry rsc.org |

Development of Biocatalytic Approaches for its Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of biocatalytic routes for the synthesis and derivatization of this compound is a compelling area of future research. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, can perform transformations that are difficult to achieve with conventional chemical methods. rsc.orgethz.ch

One potential biocatalytic approach to synthesize this compound is the enzymatic reduction of a corresponding carboxylic acid, 5-fluoro-4-methylpicolinic acid. Carboxylic acid reductases (CARs) are a class of enzymes capable of this transformation, and their substrate scope is continually being expanded through protein engineering. nih.govresearchgate.netresearchgate.net This method would offer a direct and environmentally benign route to the target alcohol.

Alternatively, the biocatalytic hydroxymethylation of 5-fluoro-4-methylpyridine could be explored. While less common, certain enzymes have been shown to catalyze the hydroxylation of methyl groups on aromatic rings. rsc.orgethz.ch Directed evolution could be employed to develop an enzyme with high activity and selectivity for this specific substrate. Furthermore, the hydroxymethyl group of the target molecule itself can be a handle for further biocatalytic derivatization, such as through enzymatic oxidation to the corresponding aldehyde or carboxylic acid, or through glycosylation to create novel conjugates.

| Biocatalytic Approach | Enzyme Class | Potential Substrate | Key Advantage |

| Carboxylic Acid Reduction | Carboxylic Acid Reductases (CARs) | 5-Fluoro-4-methylpicolinic acid | High selectivity, mild reaction conditions nih.govresearchgate.net |

| Methyl Group Hydroxylation | Monooxygenases | 5-Fluoro-4-methylpyridine | Direct functionalization of a simple precursor rsc.orgethz.ch |

| Alcohol Derivatization | Alcohol Dehydrogenases, Glycosyltransferases | This compound | Access to a diverse range of derivatives tudelft.nl |

Investigation of New Reactivity Modes and Catalytic Activity

The interplay of the fluorine atom, the methyl group, and the hydroxymethyl group on the pyridine ring of this compound can give rise to unique reactivity and potential catalytic applications. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen and the reactivity of the other substituents.

Pyridine alcohols are known to act as ligands for a variety of metal complexes, and these complexes can exhibit interesting catalytic properties. nih.gov The specific electronic and steric environment of this compound could lead to the formation of novel metal complexes with unique catalytic activities, for instance, in oxidation reactions or asymmetric synthesis. ias.ac.in The hydroxymethyl group can also participate in catalysis itself, for example, by acting as a proton shuttle or by coordinating to a metal center.

Furthermore, the hydroxymethyl group can be converted into a more reactive functional group, such as a tosylate or a halide, which can then undergo nucleophilic substitution reactions. stackexchange.com The fluorine atom at the 5-position can also influence the regioselectivity of these reactions. Investigating these new reactivity modes will be crucial for unlocking the full potential of this molecule as a synthetic building block.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical research and development is conducted. interchim.frnih.gov These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly synthesize and screen libraries of compounds. The integration of the synthesis and derivatization of this compound into these platforms is a logical next step.

Flow chemistry could be particularly beneficial for reactions that are difficult to control in batch, such as those involving hazardous reagents or highly exothermic processes. interchim.fr For example, a flow-based synthesis of the pyridine core could offer better control over reaction parameters, leading to higher yields and purities. interchim.fr

Automated synthesis platforms, often coupled with high-throughput screening, would enable the rapid generation of a library of derivatives based on the this compound scaffold. nih.govacs.orgyoutube.com This would be invaluable for medicinal chemistry programs, allowing for the efficient exploration of structure-activity relationships. nih.gov By creating a library of amides, esters, ethers, and other derivatives, researchers could quickly identify compounds with desired biological activities.

| Technology | Application to this compound | Key Benefit |

| Flow Chemistry | Synthesis of the core structure and subsequent modifications | Improved safety, scalability, and process control interchim.fr |

| Automated Synthesis | Generation of compound libraries for screening | High-throughput exploration of chemical space nih.govacs.org |

Designing Novel Fluorinated Pyridine Scaffolds Based on its Core Structure

The this compound core structure is an excellent starting point for the design of novel fluorinated pyridine scaffolds with potential applications in medicinal chemistry and materials science. The presence of multiple functionalization handles allows for the systematic modification of the molecule to tune its properties. nih.govnih.gov

In medicinal chemistry, the introduction of fluorine is a well-established strategy to improve a drug candidate's metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov Starting from this compound, medicinal chemists can design and synthesize a wide range of derivatives to target specific biological pathways. For example, the hydroxymethyl group can be used as a linker to attach the scaffold to other pharmacophores, while the pyridine ring itself can engage in key interactions with biological targets. researchgate.net

In materials science, fluorinated aromatic compounds are of interest for their unique electronic and physical properties. By incorporating the this compound scaffold into larger molecular architectures, such as polymers or liquid crystals, it may be possible to create new materials with tailored properties. The fluorine atom can influence properties such as thermal stability, and solubility.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-4-methylpyridin-2-yl)methanol?

Methodological Answer:

- Step 1 : Start with 4-methylpyridine-2-carbonitrile as the precursor.

- Step 2 : Introduce fluorine at the 5-position via electrophilic fluorination using Selectfluor® or similar reagents under controlled pH (7–8) to avoid over-fluorination.

- Step 3 : Reduce the nitrile group to a hydroxymethyl group using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol .

Q. How is the compound characterized for structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for signals at δ 2.35 (s, 3H, CH₃), δ 4.65 (s, 2H, CH₂OH), and δ 8.15–8.30 (d, 1H, pyridine-H) .

- ¹³C NMR : Peaks for pyridine carbons (C-F coupling observed at ~150 ppm) and hydroxymethyl carbon (~65 ppm) .

- Mass Spectrometry (MS) : ESI-MS expected to show [M+H]⁺ at m/z 156.1.

- Infrared Spectroscopy (IR) : O-H stretch at ~3200–3400 cm⁻¹ and C-F vibration at ~1100 cm⁻¹ .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the hydroxymethyl group.

- Long-Term Stability : Monitor purity via HPLC (C18 column, mobile phase: 70% methanol/30% water) every 3 months .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to study aggregation behavior .

- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing electron density maps .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity results .

- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies in triplicate to validate potency trends observed in antimicrobial or anticancer assays .

Q. What advanced strategies can optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while maintaining biocompatibility.

- Solid Dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) via spray drying (30% drug load, inlet temp: 120°C) .